

# The Structural Elucidation of (-)-Cornigerine: A Spectroscopic Guide

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## Compound of Interest

Compound Name: (-)-Cornigerine

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## Introduction

**(-)-Cornigerine** is a naturally occurring colchicinoid alkaloid with significant biological activity. As an analogue of colchicine, it has garnered interest for its potent antimitotic properties. The elucidation of its precise chemical structure is a critical aspect of understanding its bioactivity and potential therapeutic applications. This technical guide provides a comprehensive overview of the structure elucidation of **(-)-Cornigerine**, detailing the spectroscopic data and experimental methodologies involved. While the seminal 1981 paper by Rösner, Hsu, and Brossi definitively established its structure, detailed quantitative spectral data is not widely available in the public domain. Therefore, this guide presents the logical framework of the elucidation process, supplemented with expected spectral data based on its known structure and comparison with closely related colchicinoids.

## Molecular Structure and Isomeric Correction

Initially, the structure of cornigerine was misidentified. Through chemical synthesis and spectroscopic comparison, Rösner, Hsu, and Brossi in 1981 corrected the structure to be N-[(9S)-5,19-dimethoxy-6-oxo-15,17-dioxatetracyclo[10.7.0.0.2,8.0.14,18]nonadeca-1(19),2,4,7,12,14(18)-hexaen-9-yl]acetamide, also known as 2,3-(Methylenedioxy)-2,3-didemethoxycolchicine[1]. This correction was pivotal in understanding the structure-activity relationship of this class of compounds.

Molecular Formula:  $C_{21}H_{21}NO_6$  [2][3]

Molecular Weight: 383.4 g/mol [2][3]

Exact Mass: 383.13688739 Da [2][3]

## Spectroscopic Data Summary

The following tables summarize the expected quantitative spectral data for (-)-Cornigerine based on its confirmed structure and data from analogous colchicinoid compounds.

### Table 1: Predicted $^1H$ NMR Spectral Data for (-)-Cornigerine

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.5-7.7	d	~7.0	NH
~7.3	d	~11.0	H-12
~6.8	d	~11.0	H-11
~6.5	s	-	H-4
~6.0	s	-	O-CH <sub>2</sub> -O
~4.7	m	-	H-7
~3.9	s	-	Ar-OCH <sub>3</sub>
~3.6	s	-	Ar-OCH <sub>3</sub>
~2.5-1.8	m	-	CH <sub>2</sub> -5, CH <sub>2</sub> -6
~2.0	s	-	N-C(=O)CH <sub>3</sub>

Note: This is a predicted spectrum based on colchicine analogues. Actual values may vary.

### Table 2: Predicted $^{13}C$ NMR Spectral Data for (-)-Cornigerine

Chemical Shift ( $\delta$ , ppm)	Carbon Type	Assignment
~179	Quaternary	C=O (Tropolone)
~170	Quaternary	N-C=O
~164	Quaternary	C-10
~153	Quaternary	C-3a
~151	Quaternary	C-7a
~141	Quaternary	C-1
~135	Quaternary	C-4a
~134	CH	C-12
~130	Quaternary	C-12a
~127	CH	C-8
~113	CH	C-11
~108	CH	C-4
~101	CH <sub>2</sub>	O-CH <sub>2</sub> -O
~61	CH <sub>3</sub>	Ar-OCH <sub>3</sub>
~56	CH <sub>3</sub>	Ar-OCH <sub>3</sub>
~52	CH	C-7
~36	CH <sub>2</sub>	C-6
~30	CH <sub>2</sub>	C-5
~23	CH <sub>3</sub>	N-C(=O)CH <sub>3</sub>

Note: This is a predicted spectrum based on colchicine analogues. Actual values may vary.

### Table 3: Mass Spectrometry Data for (-)-Cornigerine

m/z	Ion	Notes
383	[M] <sup>+</sup>	Molecular Ion
340	[M - COCH <sub>3</sub> ] <sup>+</sup>	Loss of the acetyl group
325	[M - NH <sub>2</sub> COCH <sub>3</sub> ] <sup>+</sup>	Loss of the acetamide group
296	[M - C <sub>3</sub> H <sub>5</sub> NO <sub>2</sub> ] <sup>+</sup>	Further fragmentation

Note: Fragmentation patterns are predicted based on the structure and typical behavior of colchicinoids.[4]

## Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Data

Spectroscopy	Wavenumber (cm <sup>-1</sup> ) / Wavelength (λ <sub>max</sub> , nm)	Assignment
IR	~3300	N-H stretch (amide)
	~1680	C=O stretch (amide I)
	~1620	C=O stretch (tropolone)
	~1590	C=C stretch (aromatic)
	~1040	C-O stretch (methylenedioxy)
UV-Vis	~245, ~350	π → π* transitions

Note: These are characteristic absorption values for the given functional groups and chromophores.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the structure elucidation of natural products like (-)-Cornigerine.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of 5-10 mg of purified **(-)-Cornigerine** is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ( $\delta$  0.00 ppm).
- **$^1\text{H}$  NMR Spectroscopy:**
  - **Instrument:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
  - **Parameters:**
    - **Pulse sequence:** Standard single-pulse experiment.
    - **Number of scans:** 16-64, depending on sample concentration.
    - **Relaxation delay:** 1-5 seconds.
    - **Spectral width:** 0-12 ppm.
- **$^{13}\text{C}$  NMR Spectroscopy:**
  - **Instrument:** A high-field NMR spectrometer with a carbon probe.
  - **Parameters:**
    - **Pulse sequence:** Proton-decoupled pulse sequence (e.g., DEPT or APT can also be used to determine carbon multiplicities).
    - **Number of scans:** 1024-4096, due to the low natural abundance of  $^{13}\text{C}$ .
    - **Relaxation delay:** 2-5 seconds.
    - **Spectral width:** 0-220 ppm.
- **2D NMR Spectroscopy (COSY, HSQC, HMBC):** These experiments are crucial for establishing connectivity between protons and carbons, confirming the overall structure. Standard pulse programs and parameters provided by the spectrometer software are typically used.

## Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to obtain accurate mass measurements.
- **Ionization Method:** Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is a softer ionization technique that typically yields the protonated molecule  $[M+H]^+$ , providing clear molecular weight information. EI causes more fragmentation, which can be useful for structural elucidation.
- **Data Acquisition:** The instrument is calibrated, and the sample is introduced. The mass spectrum is recorded over a relevant  $m/z$  range (e.g., 50-500 Da). For tandem MS (MS/MS), the molecular ion is isolated and fragmented to provide further structural information.

## Infrared (IR) Spectroscopy

- **Sample Preparation:** The sample can be prepared as a KBr pellet (by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk) or as a thin film by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).
- **Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:** A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the instrument, and the spectrum is recorded, typically from 4000 to 400  $\text{cm}^{-1}$ . The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

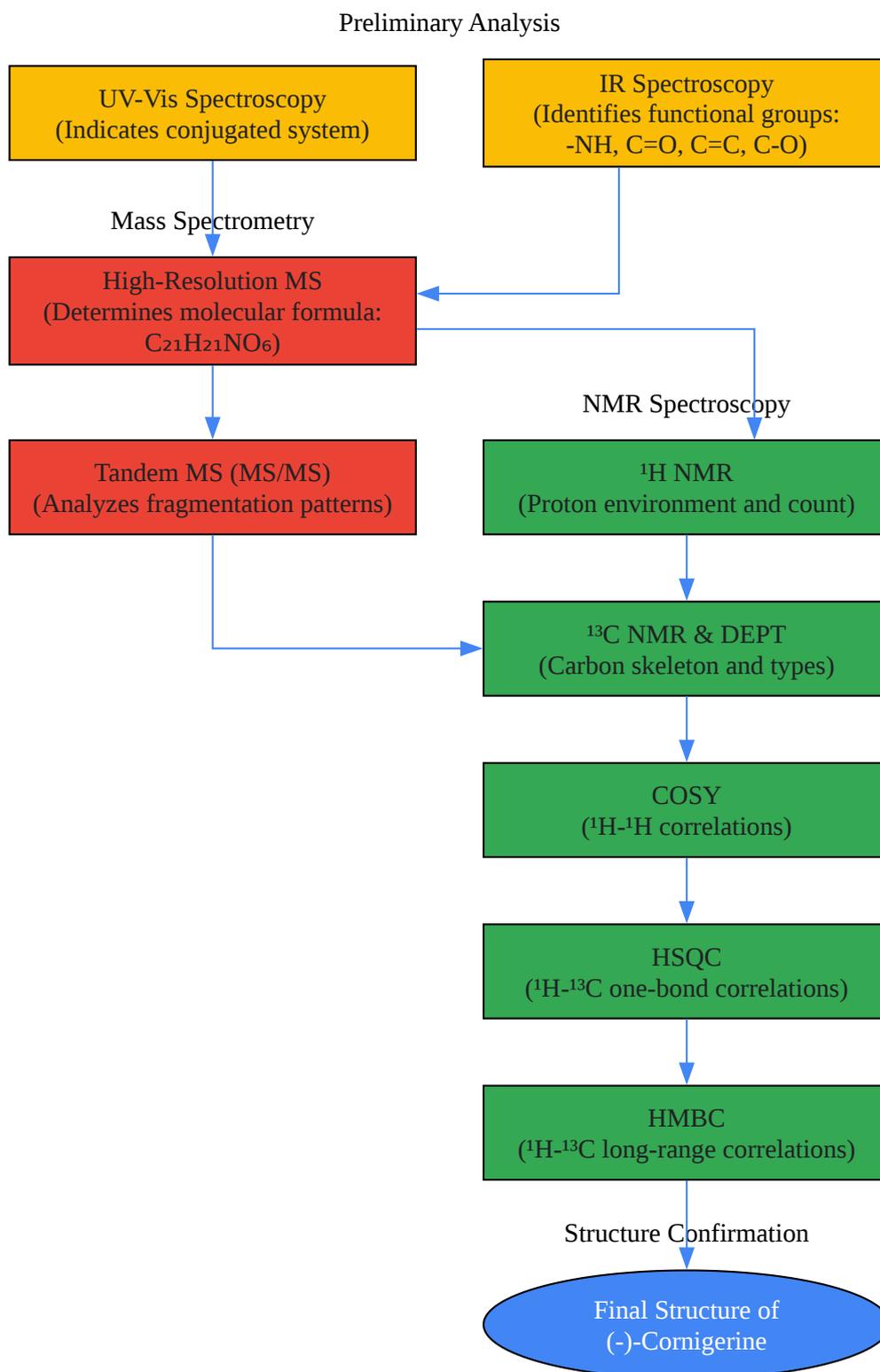
## Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration is adjusted to give an absorbance reading between 0.1 and 1.0.
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer.

- **Data Acquisition:** A baseline is recorded with the cuvette filled with the pure solvent. The sample solution is then placed in the sample beam path, and the absorbance is measured over a wavelength range of approximately 200-800 nm. The wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ) are recorded.

## Structure Elucidation Workflow and Logic

The structural elucidation of **(-)-Cornigerine** follows a logical progression of spectroscopic analysis, as depicted in the diagram below.



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Caption: Workflow for the structure elucidation of **(-)-Cornigerine**.

The process begins with UV-Vis and IR spectroscopy to identify key chromophores and functional groups. High-resolution mass spectrometry then provides the exact molecular formula. Finally, a suite of 1D and 2D NMR experiments are used to piece together the carbon-hydrogen framework and confirm the final structure.

## Conclusion

The structure elucidation of **(-)-Cornigerine** is a classic example of the power of modern spectroscopic techniques in natural product chemistry. While the definitive primary literature provides the final structure, a detailed public repository of its quantitative spectral data remains elusive. This guide has synthesized the known structural information with expected spectral characteristics to provide a comprehensive resource for researchers. A thorough understanding of these spectroscopic principles is essential for the continued exploration of colchicinoids and other bioactive natural products in the field of drug discovery and development.

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